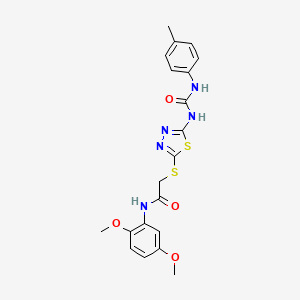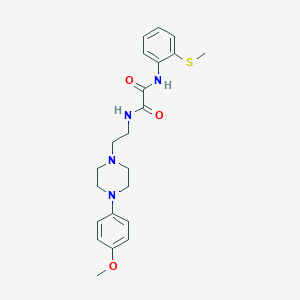
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring can be found in biologically active compounds for a variety of disease states .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphen-yl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Aplicaciones Científicas De Investigación
Neuropharmacological Studies
Research has focused on compounds with structures similar to the specified chemical, particularly those targeting serotonin receptors. For example, WAY-100635 is a potent and selective 5-HT1A receptor antagonist, impacting serotonin-containing neurons, which plays a crucial role in the study of neuropharmacological and psychiatric disorders (R. Craven, D. Grahame-Smith, N. Newberry, 1994). Similarly, analogues of the 5-HT1A serotonin antagonist have been developed to achieve improved selectivity and affinity, indicating the role of such compounds in developing therapeutic agents for neurological conditions (Revathi K. Raghupathi, L. Rydelek-Fitzgerald, M. Teitler, R. Glennon, 1991).
Imaging Agents for Brain Studies
Compounds with affinities for specific brain receptors have been developed as radiolabeled antagonists for positron emission tomography (PET) imaging. [18F]p-MPPF, for instance, is a 5-HT1A antagonist used in PET studies to research serotonergic neurotransmission, illustrating the application of such compounds in neuroimaging and the study of psychiatric disorders (A. Plenevaux, C. Lemaire, J. Aerts, et al., 2000).
Anti-Cancer Research
Derivatives of piperazine compounds have shown broad-spectrum anti-cancer activity. O-Arylated diazeniumdiolates, for example, have displayed promising in vivo activity in various cancer models, including prostate and ovarian cancers. This class of compounds is designed to be activated for anti-cancer effects by the induced release of cytotoxic nitric oxide, highlighting the potential therapeutic applications of chemically related compounds in oncology (L. Keefer, 2010).
Receptor Studies and Drug Development
Compounds like NAN-190, acting as mixed agonist/antagonists at central 5-HT1A receptors, are used to explore the difference between pre- and postsynaptic 5-HT1A receptors in the brain. These studies contribute to a deeper understanding of receptor functions and are essential for developing new therapeutic drugs (Stephan Hjorth, Trevor Sharp, 1990).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and play a significant role in various neurological conditions . They are responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as an antagonist to the alpha1-adrenergic receptors . It binds to these receptors, preventing their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This results in a decrease in smooth muscle contraction, affecting the blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s action on the alpha1-adrenergic receptors affects the cholinergic transmission in the central nervous system . By inhibiting acetylcholinesterase, an enzyme responsible for acetylcholine hydrolysis, it increases acetylcholine levels . This leads to an enhancement in cholinergic neurotransmission, which plays a significant role in memory and cognitive functions .
Pharmacokinetics
The compound exhibits adequate pharmacokinetic properties, as supported by in silico studies . It has been found to have a good absorption, distribution, metabolism, and excretion (ADME) profile . .
Result of Action
The compound’s action results in improved short-term memory and anxiety levels in animal models . It attenuates the neurotoxic effects of certain agents, as shown by the improvement in performance in behavioral tests and lowering of acetylcholinesterase activity . It also prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes that are altered by certain neurotoxic agents .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-29-18-9-7-17(8-10-18)26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-19-5-3-4-6-20(19)30-2/h3-10H,11-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDDLEAPODBIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

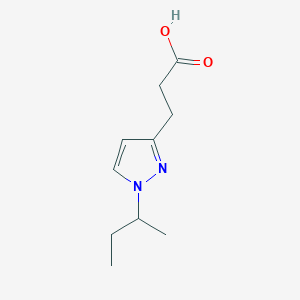

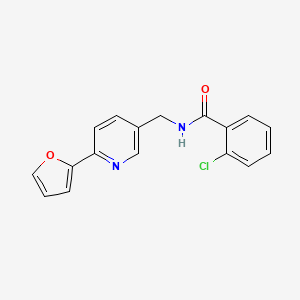
![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)
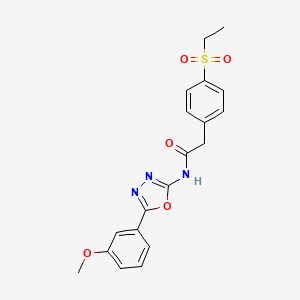
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)
![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)
![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)
![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)
